
N-Methylbenzenesulfonimidoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylbenzenesulfonimidoyl fluoride is an organic compound that belongs to the class of sulfonimidoyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an imidoyl group (R-N=).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylbenzenesulfonimidoyl fluoride can be synthesized through several methods. One common approach involves the oxidation of sulfinamides using chlorinating agents. For instance, N-alkyl sulfinamides can be oxidized with chlorine to form sulfonimidoyl chlorides, which are then treated with fluoride ion sources to yield sulfonimidoyl fluorides . Another method involves the reaction of sulfonimidoyl chlorides with various nucleophiles, although this often results in reductions to sulfinamides rather than the desired substitution products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using chlorinating agents such as chlorine or tert-butyl hypochlorite. The resulting sulfonimidoyl chlorides are then converted to sulfonimidoyl fluorides using fluoride ion sources under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylbenzenesulfonimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions typically yield sulfinamides.
Substitution: Substitution reactions with nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chlorine, tert-butyl hypochlorite.
Reducing agents: Alkyllithium reagents.
Nucleophiles: Organometallic reagents.
Major Products
The major products formed from these reactions include sulfoximines, sulfinamides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Methylbenzenesulfonimidoyl fluoride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methylbenzenesulfonimidoyl fluoride involves the activation of the sulfur center in the compound. This activation facilitates nucleophilic addition reactions, which are crucial for its reactivity in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl fluorides (RSO₂F): These compounds share the sulfonyl fluoride group but differ in their overall structure and reactivity.
Fluorosulfates: Similar in containing sulfur-fluorine bonds but differ in their functional groups.
Sulfamoyl fluorides: Contain a sulfamoyl group (SO₂NH₂) instead of an imidoyl group.
Uniqueness
N-Methylbenzenesulfonimidoyl fluoride is unique due to its combination of the sulfonyl fluoride group with an imidoyl group, which imparts distinct reactivity and stability compared to other sulfur (VI) fluorides. This uniqueness makes it particularly valuable in catalytic and synthetic applications .
Propriétés
Numéro CAS |
83706-27-8 |
|---|---|
Formule moléculaire |
C7H8FNOS |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
fluoro-methylimino-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C7H8FNOS/c1-9-11(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
VLMAQYXLINATED-UHFFFAOYSA-N |
SMILES canonique |
CN=S(=O)(C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
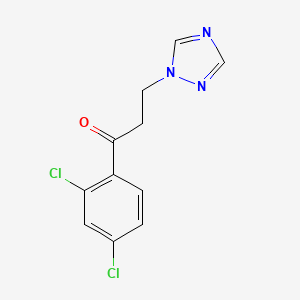
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
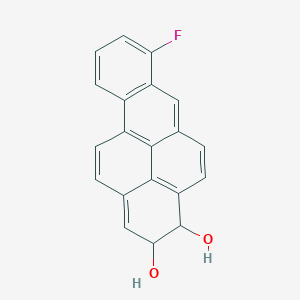
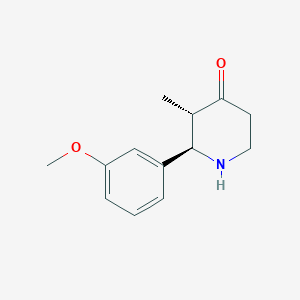
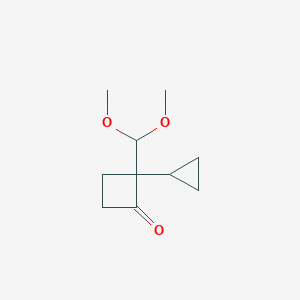
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

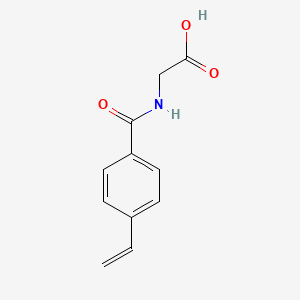
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)


